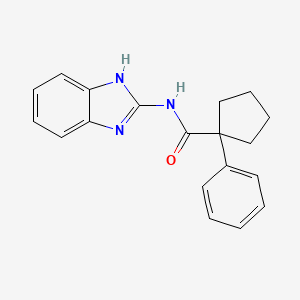

N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic compound formed by the fusion of benzene and imidazole rings.

Mécanisme D'action

Target of Action

The primary target of N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide, also known as N-BENZIMIDAZOL-2-YL(PHENYLCYCLOPENTYL)FORMAMIDE, is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activation refers to the regulation of a protein by binding an effector molecule at a site other than the protein’s active site. The compound binds to the allosteric site of the glucokinase protein, leading to conformational changes that increase the protein’s catalytic action . This results in an increased rate of conversion of glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .

Biochemical Pathways

The activation of glucokinase affects the glycolysis pathway and glucose metabolism . By increasing the rate of conversion of glucose to glucose-6-phosphate, it effectively promotes the utilization of glucose, thereby helping to regulate blood sugar levels. This has significant implications for the management of type-2 diabetes .

Result of Action

The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism, which can help to regulate blood sugar levels . This can be particularly beneficial in the management of type-2 diabetes, where the body’s ability to regulate blood sugar is impaired .

Analyse Biochimique

Biochemical Properties

Benzimidazole derivatives have been reported to possess a wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . The specific enzymes, proteins, and other biomolecules that N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide interacts with are yet to be identified.

Cellular Effects

Some benzimidazole derivatives have shown cytotoxicity in breast cancer cells and hepatocellular carcinoma cells

Molecular Mechanism

Some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

Some benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of benzimidazole, including N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through various pathways:

- Mechanism : The compound may inhibit specific signaling pathways associated with cell proliferation and survival, leading to increased rates of apoptosis in malignant cells.

Antimicrobial Properties

The benzimidazole scaffold is known for its broad-spectrum antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Significant antibacterial effect | |

| Candida albicans | Antifungal activity |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's:

- Case Study : A study demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell lines, suggesting its potential as a therapeutic agent for neuroprotection.

Enzyme Inhibition

The compound has been shown to selectively inhibit certain enzymes, including butyrylcholinesterase (BChE), which is relevant in the context of cognitive disorders:

- Inhibition Profile : Selective inhibition of BChE without affecting acetylcholinesterase (AChE) can enhance acetylcholine levels, potentially improving cognitive function.

Reactive Intermediate Formation

The nitro group present in the structure can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, contributing to both therapeutic effects and potential toxicity.

Case Study 1: Anticancer Activity

A detailed investigation into the anticancer properties revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that treatment with the compound led to a marked increase in apoptotic cells compared to controls.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of the compound against clinically relevant pathogens. The results indicated that it possessed comparable or superior activity against resistant strains compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzimidazole: The parent compound with a similar core structure.

2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.

1-Phenylbenzimidazole: A derivative with a phenyl group at the 1-position.

Uniqueness

N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide is unique due to the presence of the cyclopentane ring fused to the benzimidazole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific applications and mechanisms of action .

Activité Biologique

N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H19N3O

- Molar Mass : 305.37 g/mol

- CAS Number : 1023527-40-3

The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties. The structural configuration includes a cyclopentane ring and a carboxamide functional group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, a series of benzimidazole compounds were evaluated against various cancer cell lines, demonstrating cytotoxic effects. Specifically, compounds similar to this compound showed promising results against HepG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells, with IC50 values indicating high potency .

Antimicrobial Activity

The antimicrobial activity of benzimidazole derivatives has been extensively studied. In vitro tests have shown that these compounds possess antibacterial and antifungal properties. For example, compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at varying concentrations .

Anti-inflammatory Effects

Benzimidazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory mediators in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the benzimidazole ring is crucial for bioactivity, while modifications to the phenyl and cyclopentane groups can enhance or diminish efficacy.

| Structural Feature | Impact on Activity |

|---|---|

| Benzimidazole Ring | Essential for anticancer activity |

| Cyclopentane Substitution | Modifications can enhance potency |

| Phenyl Group Variations | Different substituents affect activity |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on HEPG2 cells, showing an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to control groups .

- Antimicrobial Screening : In a comparative study, various benzimidazole derivatives were screened against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values lower than 50 µg/mL against both bacterial strains, suggesting strong antibacterial potential .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory mechanism revealed that the compound inhibited the production of TNF-alpha in macrophage cell lines by 40% at a concentration of 10 µM, highlighting its potential in treating inflammatory conditions .

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-17(22-18-20-15-10-4-5-11-16(15)21-18)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZHOPKSKOPLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.